Meptyldinocap Meptyldinocap 2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.
Brand Name: Vulcanchem
CAS No.: 131-72-6
VCID: VC0002523
InChI: InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
SMILES: CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
Molecular Formula: C18H24N2O6
Molecular Weight: 364.4 g/mol

Meptyldinocap

CAS No.: 131-72-6

Inhibitors

VCID: VC0002523

Molecular Formula: C18H24N2O6

Molecular Weight: 364.4 g/mol

Meptyldinocap - 131-72-6

CAS No. 131-72-6
Product Name Meptyldinocap
Molecular Formula C18H24N2O6
Molecular Weight 364.4 g/mol
IUPAC Name (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate
Standard InChI InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
Standard InChIKey NIOPZPCMRQGZCE-WEVVVXLNSA-N
Isomeric SMILES CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C
SMILES CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
Canonical SMILES CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
Description 2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.
Synonyms 2-(1-methylheptyl)-4,6-dinitrophenyl-(2E)-2-butanoate
meptyldinocap
Reference [1]. Zhang Z, et al. Analytical method for the determination of meptyldinocap as the 2,4-dinitro-octylphenol metabolite in cucumber and soil using LC-MS/MS and a study of the residues in a Chinese cucumber field ecosystem. Pest Manag Sci. 2014 Jan;70(1):97-102.
PubChem Compound 5284389
Last Modified Nov 11 2021
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